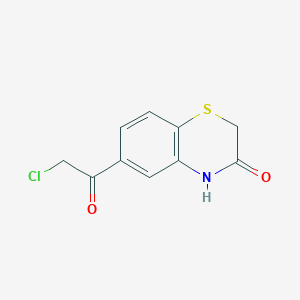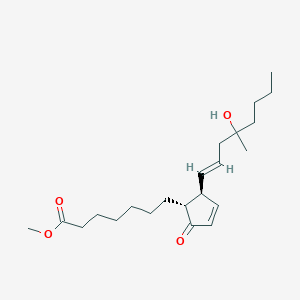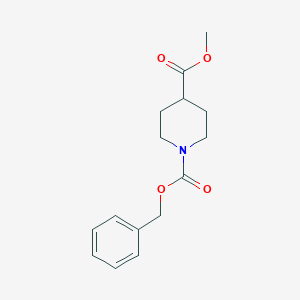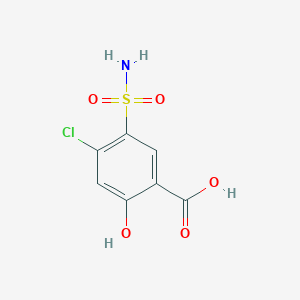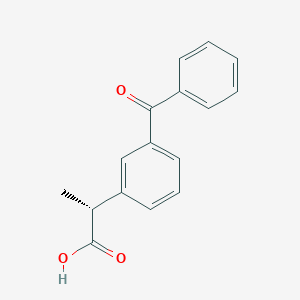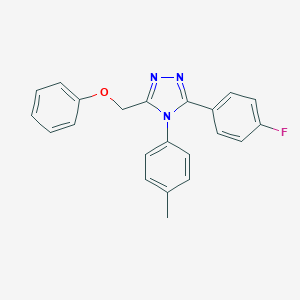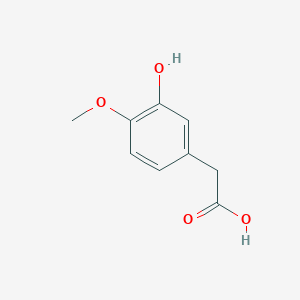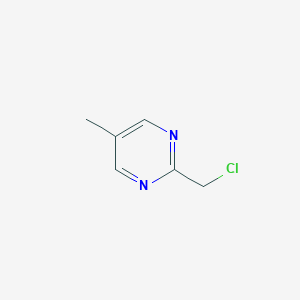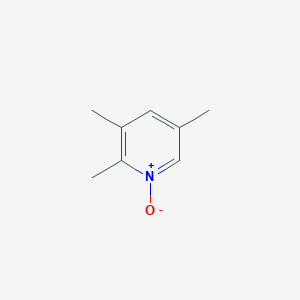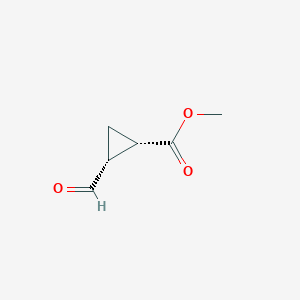
Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate is a chemical compound that has shown significant potential in scientific research applications. It is a cyclopropane derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate is not fully understood, but it is believed to interact with enzymes and proteins through its cyclopropane and formyl groups. It has been shown to inhibit enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been studied for its potential in inhibiting cancer cell growth through its interaction with histone deacetylases.
Biochemische Und Physiologische Effekte
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. It has also been studied for its potential in improving cognitive function and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations. It is important to carefully consider these factors when designing experiments using methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate.
Zukünftige Richtungen
There are several future directions for research on methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate, including further studies on its mechanism of action and potential in medicinal chemistry. It could also be studied for its potential in agricultural applications, including as a pesticide or herbicide. Additionally, there is potential for the development of new synthetic methods for methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate, which could improve its purity and yield.
Synthesemethoden
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with methanol and formaldehyde, or the reaction of cyclopropanecarboxaldehyde with methyl formate and a reducing agent. The synthesis method can affect the purity and yield of the compound, and it is important to choose a reliable and efficient method for scientific research applications.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate has shown potential in various scientific research applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in coordination chemistry. It has also been studied for its potential in medicinal chemistry, including as an inhibitor of enzymes involved in cancer and inflammation.
Eigenschaften
CAS-Nummer |
159000-41-6 |
|---|---|
Produktname |
Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate |
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
methyl (1S,2R)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
YPCWFMYMKSRCAZ-WHFBIAKZSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@H]1C=O |
SMILES |
COC(=O)C1CC1C=O |
Kanonische SMILES |
COC(=O)C1CC1C=O |
Synonyme |
Cyclopropanecarboxylic acid, 2-formyl-, methyl ester, (1S,2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



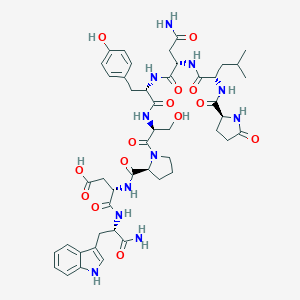
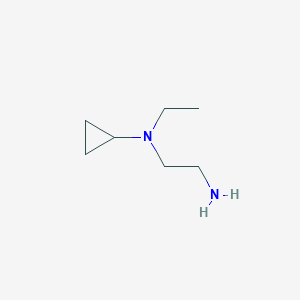
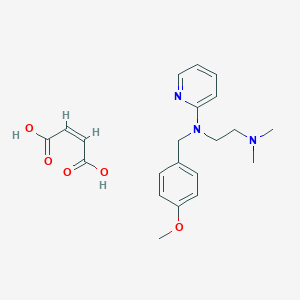
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
